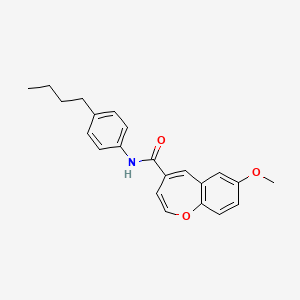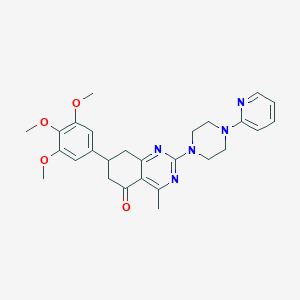
4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.
Attachment of the Pyridine Group: The pyridine ring is typically introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperazine or quinazolinone moieties using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinazolinone core or the pyridine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halides, boronic acids, or other nucleophiles/electrophiles under appropriate conditions (e.g., palladium-catalyzed coupling reactions).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may inhibit a key enzyme involved in cancer cell proliferation or modulate a receptor involved in neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Piperazine Derivatives: Compounds with similar piperazine moieties that exhibit a range of biological activities, including antiviral and antipsychotic effects.
Quinazolinone Derivatives: Compounds with a quinazolinone core that are investigated for their anticancer and antimicrobial properties.
Uniqueness
4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for drug development and research.
Propiedades
Fórmula molecular |
C27H31N5O4 |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C27H31N5O4/c1-17-25-20(30-27(29-17)32-11-9-31(10-12-32)24-7-5-6-8-28-24)13-18(14-21(25)33)19-15-22(34-2)26(36-4)23(16-19)35-3/h5-8,15-16,18H,9-14H2,1-4H3 |
Clave InChI |
YJQFQWIWYMDUNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=N4)CC(CC2=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11328805.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11328806.png)
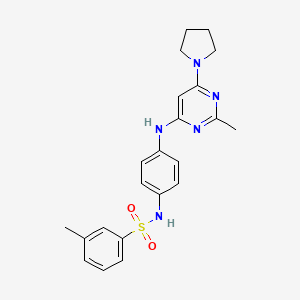
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11328813.png)

![{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B11328826.png)
![2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11328848.png)
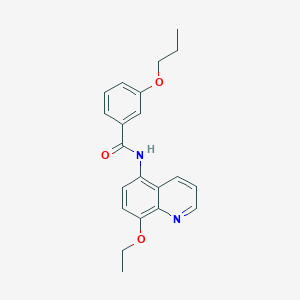
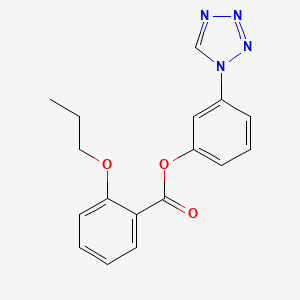
![3-(3-hydroxypropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11328867.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-phenoxyacetamide](/img/structure/B11328882.png)

